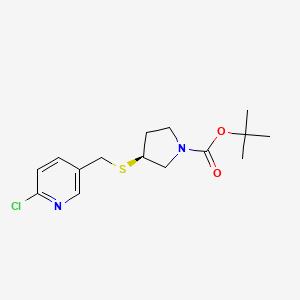
(S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a chlorinated pyridine moiety, and a tert-butyl ester functional group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Chlorinated Pyridine Moiety: The chlorinated pyridine group can be introduced via nucleophilic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group can be added through thiolation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorinated pyridine moiety can be reduced to form different derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on various biological systems.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
- (S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl ester
Uniqueness
The uniqueness of (S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its specific structural features, such as the tert-butyl ester group, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C15H21ClN2O2S |
|---|---|
Poids moléculaire |
328.9 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-[(6-chloropyridin-3-yl)methylsulfanyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O2S/c1-15(2,3)20-14(19)18-7-6-12(9-18)21-10-11-4-5-13(16)17-8-11/h4-5,8,12H,6-7,9-10H2,1-3H3/t12-/m0/s1 |
Clé InChI |
QDDCFLYYTLGXHL-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC2=CN=C(C=C2)Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13969820.png)
![5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2h)-isoquinolinone](/img/structure/B13969826.png)
![6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13969834.png)
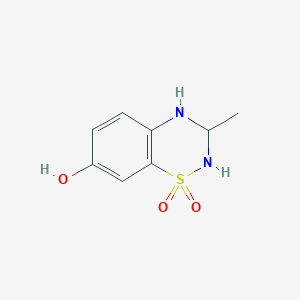
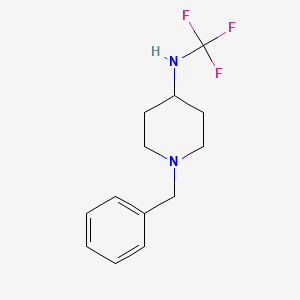
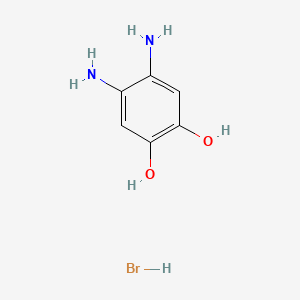

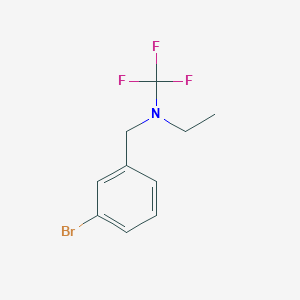
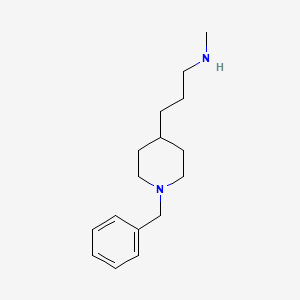
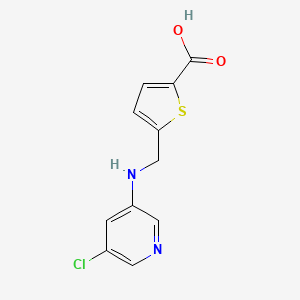
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)

![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
